molecular formula C15H19N3O3 B2521965 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)acetamide CAS No. 688773-35-5

2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)acetamide

Cat. No.: B2521965
CAS No.: 688773-35-5
M. Wt: 289.335
InChI Key: DRRFVWUJTPHQQY-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)acetamide is a heterocyclic compound featuring a tetrahydroquinazoline-2,4-dione core linked to an acetamide group substituted with a branched 3-methylbutyl chain. The tetrahydroquinazoline moiety is a bicyclic structure known for its pharmacological relevance, particularly in anticonvulsant and anti-inflammatory applications . The 3-methylbutyl substituent on the acetamide nitrogen contributes to the compound’s lipophilicity, influencing its pharmacokinetic properties and biological interactions .

Properties

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methylbutyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-10(2)7-8-16-13(19)9-18-14(20)11-5-3-4-6-12(11)17-15(18)21/h3-6,10H,7-9H2,1-2H3,(H,16,19)(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRFVWUJTPHQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CN1C(=O)C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)acetamide typically involves the following steps:

    Formation of the Tetrahydroquinazolinone Core: The initial step involves the cyclization of anthranilic acid derivatives with urea or its derivatives under acidic or basic conditions to form the tetrahydroquinazolinone core.

    Acylation Reaction: The tetrahydroquinazolinone intermediate is then subjected to an acylation reaction with acetic anhydride or acetyl chloride to introduce the acetamide group.

    Alkylation: The final step involves the alkylation of the acetamide derivative with 3-methylbutylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with higher oxidation states.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide or quinazolinone moieties, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often under basic or neutral conditions.

Major Products

    Oxidation: Quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Reduced forms of the original compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds containing the quinazoline scaffold exhibit significant anticancer properties. The structure of 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)acetamide suggests potential interactions with biological targets involved in cancer progression. Studies have shown that derivatives of quinazoline can inhibit key enzymes and pathways associated with tumor growth and metastasis .

Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways is also noteworthy. Quinazoline derivatives have been evaluated for their efficacy in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation. In vitro studies have demonstrated that certain derivatives can significantly reduce nitric oxide production and inhibit the expression of inducible nitric oxide synthase (iNOS), suggesting a potential therapeutic role in inflammatory diseases .

Antiviral Research

Activity Against Viral Infections
The antiviral properties of quinazoline derivatives have been explored extensively. For instance, compounds similar to this compound have shown significant activity against various DNA and RNA viruses including herpes simplex virus type 1 and influenza A virus. These compounds were effective at concentrations that did not exhibit cytotoxic effects on host cells . This suggests a promising avenue for developing antiviral agents based on this chemical structure.

Structure-Activity Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR studies are crucial for understanding the relationship between chemical structure and biological activity. By analyzing various derivatives of quinazoline compounds, researchers can identify structural features that enhance efficacy against specific targets. This approach not only aids in optimizing existing compounds but also guides the design of novel derivatives with improved pharmacological profiles .

Synthesis and Modification

Synthetic Pathways
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Researchers have developed various synthetic routes that allow for the modification of functional groups on the quinazoline core to enhance biological activity or reduce toxicity .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeObserved EffectReference
AnticancerQuinazoline DerivativesInhibition of tumor growth
Anti-inflammatoryQuinazoline DerivativesReduced NO production; COX inhibition
AntiviralSimilar Quinazoline CompoundsSignificant antiviral activity against HSV & Influenza A

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their catalytic activity.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Altering Cellular Pathways: Affecting key cellular pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Substituent on Acetamide Nitrogen Key Biological Activity Reference
2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)acetamide C₁₆H₁₉N₃O₃ (calc.) 3-methylbutyl Under investigation
N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide C₁₇H₁₃Cl₂N₃O₃ 2,4-dichlorobenzyl Anticonvulsant
2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-phenylpropyl)acetamide C₁₉H₁₉N₃O₃ 3-phenylpropyl Not reported (commercial)
2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide C₁₈H₁₈N₄O₂ ethylamino Anti-inflammatory (Diclofenac-level)

Key Observations

However, this may reduce aqueous solubility . The 3-phenylpropyl analogue (C₁₉H₁₉N₃O₃, ) exhibits even higher lipophilicity due to the aromatic ring, which may favor membrane interaction but limit metabolic stability. The 2,4-dichlorobenzyl group in the anticonvulsant analogue () introduces electron-withdrawing halogens, likely enhancing receptor binding through hydrophobic and polar interactions.

Synthetic Pathways The target compound’s synthesis likely follows methods analogous to those in , where cyclization of N-(2-aminobenzoyl)glycine derivatives with carbonyldiimidazole (CDI) forms the tetrahydroquinazoline core. In contrast, the dichlorobenzyl derivative () employs N,N′-carbonyldiimidazole-mediated coupling with substituted acetamides, highlighting the versatility of CDI in constructing similar scaffolds.

Biological Activity Trends Anticonvulsant Activity: The dichlorobenzyl-substituted analogue () demonstrated significant anticonvulsant effects, attributed to the halogenated aryl group’s interaction with neuronal ion channels. Anti-inflammatory Activity: Ethylamino-substituted derivatives () showed potency comparable to Diclofenac, suggesting that smaller, polar substituents optimize anti-inflammatory efficacy. Ecological Role: N-(3-methylbutyl)acetamide derivatives () are volatile semiochemicals in insects, indicating that the branched alkyl chain may mediate species-specific ecological interactions.

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Dichlorobenzyl Analogue 3-Phenylpropyl Analogue
LogP (estimated) ~2.5 ~3.2 ~3.8
Molecular Weight (g/mol) ~313 ~378 ~337
Water Solubility (mg/mL) Low Very Low Very Low

Biological Activity

The compound 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)acetamide is a derivative of quinazoline, a class of compounds known for their diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H14N2O4C_{13}H_{14}N_{2}O_{4}, with a molecular weight of approximately 262.26 g/mol. The IUPAC name reflects its structural components, which include a tetrahydroquinazoline core and an acetamide functional group.

Structural Formula

Molecular Structure C13H14N2O4\text{Molecular Structure }\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}_{4}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization and acylation processes. The specific methodologies can vary but often utilize starting materials that are readily available in chemical libraries.

Antimicrobial Activity

Research has indicated that compounds containing the quinazoline moiety exhibit significant antimicrobial properties. A study highlighted the antibacterial activity against various strains of bacteria including Staphylococcus aureus and Pseudomonas aeruginosa . The Minimum Inhibitory Concentration (MIC) values for these compounds were reported to be within clinically relevant ranges.

Microorganism MIC (µg/mL)
Staphylococcus aureus625 - 1250
Pseudomonas aeruginosa500 - 1000
Escherichia coliNot effective

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific kinases associated with cell proliferation . Further investigations are required to elucidate these mechanisms fully.

Anti-inflammatory Effects

Some derivatives of quinazoline have shown promise in reducing inflammation. This effect is attributed to their ability to inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses .

Case Studies

  • Case Study on Antibacterial Efficacy :
    A recent study evaluated the antibacterial efficacy of various quinazoline derivatives including our compound against clinical isolates. Results demonstrated that the compound exhibited potent activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development .
  • Case Study on Anticancer Activity :
    In vitro studies on human cancer cell lines revealed that treatment with the compound led to significant reductions in cell viability and increased apoptosis markers compared to control groups . This indicates a potential pathway for therapeutic development in oncology.

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